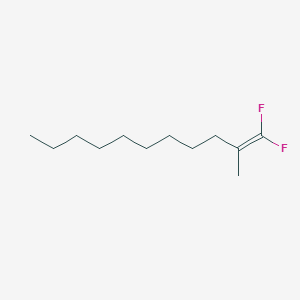
5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene is a highly fluorinated organic compound with the molecular formula C9F12N2. This compound is notable for its unique structure, which includes a cyclopentadiene ring substituted with four trifluoromethyl groups and a diazo functional group. The presence of multiple trifluoromethyl groups imparts significant electron-withdrawing properties, making this compound an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for safety and cost-effectiveness. The use of continuous flow reactors and automation can help in achieving consistent quality and higher production rates. detailed industrial methods are often proprietary and not publicly disclosed.
Análisis De Reacciones Químicas
Types of Reactions
5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The diazo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene involves its ability to act as a strong electrophile due to the electron-withdrawing trifluoromethyl groups. This makes it highly reactive towards nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopentadiene
- 1,3,5-Trifluoromethylbenzene
- 1,2,4,5-Tetrakis(trifluoromethyl)benzene
Uniqueness
Compared to similar compounds, 5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene stands out due to its unique combination of a diazo group and multiple trifluoromethyl groups on a cyclopentadiene ring. This structure imparts distinct reactivity and stability, making it a valuable compound for various chemical and industrial applications .
Propiedades
| 85422-09-9 | |
Fórmula molecular |
C9F12N2 |
Peso molecular |
364.09 g/mol |
Nombre IUPAC |
5-diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C9F12N2/c10-6(11,12)1-2(7(13,14)15)4(9(19,20)21)5(23-22)3(1)8(16,17)18 |
Clave InChI |
JHLUHIMNZUZCOB-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=[N+]=[N-])C(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


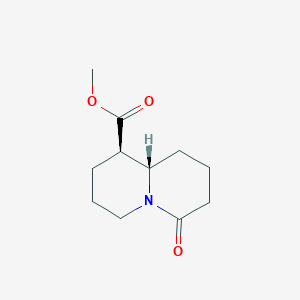
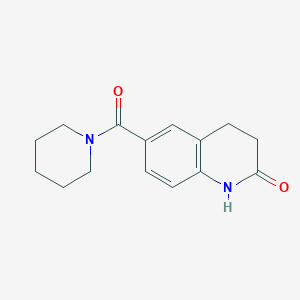
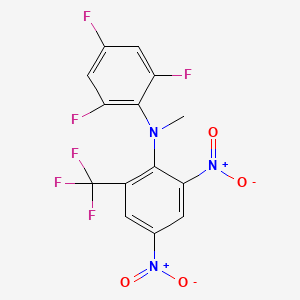
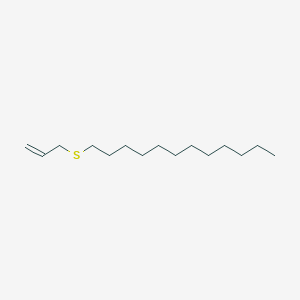
![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
![1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14421565.png)
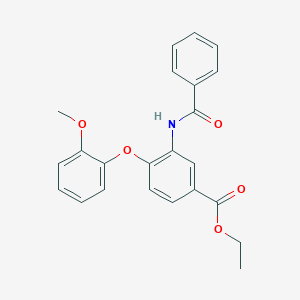
![2-(2,5-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14421576.png)
![5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate](/img/structure/B14421583.png)
